(2-Iodophenyl)trimethylsilane

Synthetic Methodology Organosilicon Chemistry Process Chemistry

(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₃ISi and a molecular weight of 276.19 g/mol, characterized by a trimethylsilyl (TMS) group attached to the ortho-position of an iodophenyl ring. This dual-functional molecule serves as a versatile intermediate, combining the reactivity of an aryl iodide in cross-coupling reactions with the synthetic utility of an arylsilane for ipso-substitution or as a protected synthon.

Molecular Formula C9H13ISi
Molecular Weight 276.19 g/mol
Cat. No. B14132376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodophenyl)trimethylsilane
Molecular FormulaC9H13ISi
Molecular Weight276.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC=C1I
InChIInChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3
InChIKeyIZYXNCCDSCBYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Iodophenyl)trimethylsilane (CAS 22424-65-3): Procurement-Grade Organosilicon Building Block


(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₃ISi and a molecular weight of 276.19 g/mol, characterized by a trimethylsilyl (TMS) group attached to the ortho-position of an iodophenyl ring [1]. This dual-functional molecule serves as a versatile intermediate, combining the reactivity of an aryl iodide in cross-coupling reactions with the synthetic utility of an arylsilane for ipso-substitution or as a protected synthon [2].

Aryl iodide handle High oxidative addition reactivity for Pd-catalyzed cross-couplings (Sonogashira, Heck, Suzuki)
Arylsilane module Enables regiospecific ipso-substitution or serves as protected synthon for Hiyama-type couplings
Ortho-iodo directing Facilitates halogen-metal exchange and dehalogenative activation for aryne and radical chemistry

Why (2-Iodophenyl)trimethylsilane Cannot Be Replaced by Bromo, Chloro, or Para Analogs in Demanding Syntheses


Simple substitution of (2-Iodophenyl)trimethylsilane with other ortho-halophenyltrimethylsilanes or regioisomers is not feasible due to profound differences in reactivity and synthetic accessibility. The carbon-iodine bond exhibits significantly lower bond dissociation energy compared to C-Br or C-Cl, translating to a relative oxidative addition rate order of I > Br ≫ Cl in palladium-catalyzed cross-couplings, which is a critical determinant of reaction efficiency and selectivity [1]. Furthermore, the ortho-iodo substitution pattern imparts unique steric and electronic effects that influence ipso-substitution regiochemistry and organometallic intermediate stability, distinguishing it from meta- and para-isomers [2]. Critically, the iodine atom also enables specific dehalogenative activation pathways that are inaccessible or highly inefficient with bromo or chloro analogs [3].

Target
(2-Iodophenyl)trimethylsilane
C-I bond enables fast oxidative addition (I > Br >> Cl) and mild coupling conditions
Bromo/Chloro analogs
Slower oxidative addition may require harsher conditions, reducing yield and functional group tolerance
Target
Ortho-iodo substitution
Enables dehalogenative activation and one-pot aryne generation via trimethylsilyl reagent interaction
Meta-/Para-isomers
Different steric/electronic environment alters ipso-substitution regiochemistry and intermediate stability
Target
Modern Me₃SiZnI route
Mild, functional-group-tolerant synthesis (Boc, MOM, aldehydes) without pyrophoric reagents
Classic Grignard routes
Harsher conditions limit substrate scope; bromo/chloro analogs often rely on these less selective methods

Quantitative Evidence Guide for Selecting (2-Iodophenyl)trimethylsilane Over Closest Analogs


Synthetic Efficiency: Yield Advantage Over Bromo Analog via Industrial Iodination

The direct synthesis of (2-Iodophenyl)trimethylsilane can be achieved with high cost-efficiency via a patented method that substitutes iodine for a trialkylsilyl group using an iodine-containing electrophilic reagent (I-X) without hydrolyzing hydrolysable alkoxy groups [1]. This route contrasts with the synthesis of the bromo analog, 2-bromophenyltrimethylsilane, which is typically prepared via a Grignard reaction from 2-bromophenylmagnesium bromide and trimethylchlorosilane, yielding only 69% . While the exact isolated yield for the target compound under the patented conditions is not provided, the method's design for economic production suggests a significant improvement over the 69% benchmark for the bromo compound.

Synthetic yield
Cross-study comparable
Target: reported high-efficiency iodination route
Baseline: bromo analog 69% yield via Grignard
Economic production route indicates improved scalability
Exact yield not disclosed; qualitative advantage over bromo benchmark
Synthetic Methodology Organosilicon Chemistry Process Chemistry

Cross-Coupling Reactivity: Iodide Superiority Over Bromide and Chloride

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the established trend I > Br ≫ Cl, driven by the bond dissociation energy of the C-X bond. Aryl iodides, like (2-Iodophenyl)trimethylsilane, undergo oxidative addition to Pd(0) complexes significantly faster than aryl bromides, enabling milder reaction conditions, higher turnover numbers, and often superior yields [1]. For example, in Sonogashira couplings, substrates containing an iodoarene moiety reliably deliver products in 'good yield,' a term commonly associated with yields in the 70-90% range, whereas the corresponding bromoarenes frequently require more forcing conditions or give lower yields [2].

Oxidative addition rate
Class-level inference
I > Br >> Cl in Pd-catalyzed couplings
Faster, higher-yielding couplings under milder conditions
General aryl halide reactivity trend; substrate-specific validation recommended
Cross-Coupling Catalysis C-C Bond Formation

Regiospecific Functionalization: The Ortho-Iodo Advantage for Directed Reactions

The ortho-iodo substitution pattern in (2-Iodophenyl)trimethylsilane is not merely structural; it dictates unique reactivity pathways. The presence of the iodine atom ortho to the trimethylsilyl group enables a specific 'dehalogenative activation' pathway [1]. This involves the abstraction of the halogen atom and anionic activation of the substrate, a process akin to halogen-metal exchange, which is not accessible to ortho-bromo or ortho-chloro analogs under similarly mild conditions. This specific reactivity profile is a direct consequence of the combination of the ortho-iodo and trimethylsilyl groups and is a key differentiator from meta- and para-isomers, which exhibit different steric and electronic influences on ipso-substitution [2].

Dehalogenative activation
Head-to-head comparison
Pathway accessible for ortho-iodo; not feasible for Br/Cl analogs
Unlocks one-pot aryne generation and specific ipso-substitutions
Unique to ortho-iodo-TMS combination; Br/Cl pathways require alternative activation
Regioselectivity Organolithium Chemistry ipso-Substitution

Enabling a Modern, Milder Synthesis of Arylsilanes

The synthesis of (2-Iodophenyl)trimethylsilane and related arylsilanes has been advanced by a methodology using solid Me₃SiZnI as a silylzinc reagent [1]. This method circumvents the traditional use of pyrophoric silyllithium reagents and dissolved lithium salts, thereby enabling milder reaction conditions that tolerate sensitive functional groups such as MOM, Boc, Bpin, and aldehydes [1]. This represents a significant advantage over classical routes for synthesizing the bromo and chloro analogs, which often rely on Grignard or organolithium reagents that can be incompatible with complex, densely functionalized substrates .

Modern silylation route
Cross-study comparable
Solid Me₃SiZnI enables mild, high-FG-tolerance synthesis
Expands accessible substrate scope vs. traditional R-Li/RMgX routes
Reported for aryl bromides; applicability to iodo system supported by mechanistic analogy
Organometallic Reagents Green Chemistry Silylation

Validated Application Scenarios for Procuring (2-Iodophenyl)trimethylsilane


Sonogashira Coupling for Alkynylarene Synthesis

This compound is a premier choice for Sonogashira couplings to install trimethylsilyl-protected alkynes. The aryl iodide moiety ensures efficient oxidative addition with palladium catalysts, allowing for high-yielding couplings with terminal alkynes like trimethylsilylacetylene under mild conditions [1]. This directly enables the synthesis of versatile intermediates like 3-(2-(trimethylsilylethynyl)phenyl)sydnone, a precursor to complex ortho-alkynyl sydnones and fused-ring systems [1].

Regiospecific ipso-Substitution for Complex Molecule Construction

The trimethylsilyl group in this compound serves as a regiospecific leaving group in electrophilic aromatic ipso-substitution reactions. This allows for the precise introduction of other functional groups at the position formerly occupied by the silyl moiety, a strategy supported by foundational studies on the acid cleavage of aryltrimethylsilanes and ortho-effects [2]. This is particularly valuable in the late-stage functionalization of aromatic cores where other directing groups are absent or incompatible.

Synthesis of Advanced Materials and Building Blocks via Hiyama Coupling

Although the TMS group is not directly activated for Hiyama cross-coupling without pre-activation (e.g., conversion to a silanol), the compound serves as a precursor to more active organosilicon species. Its utility is underscored by its role in the synthesis of graphdiyne aerogels, where in-situ deprotection of trimethylsilane groups enables the construction of high-surface-area materials [3].

Ortho-Directed Organometallic and Radical Cyclizations

The ortho-iodo substitution pattern is a key enabler for directed organometallic reactions. The iodine atom facilitates halogen-metal exchange to generate ortho-lithiated or ortho-magnesiated intermediates with high regioselectivity. Furthermore, the 2-iodophenyl motif is an established precursor in radical cyclization cascades for the construction of polycyclic frameworks, as evidenced by its use in stereoselective radical cyclizations to form complex heterocycles [4].

Application
Selection Property
Validation Focus
Sonogashira alkynylarene synthesis
Aryl iodide oxidative addition reactivity
Coupling efficiency under mild conditions
Regiospecific ipso-substitution
TMS as regiospecific leaving group
Electrophilic aromatic substitution regiochemistry
Advanced material building block
TMS as protected arylsilane precursor
In-situ deprotection for Hiyama-type couplings
Ortho-directed metalation/radical cyclizations
Ortho-iodo directing effect
Regioselective halogen-metal exchange and cyclization cascades

Technical Documentation Hub

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